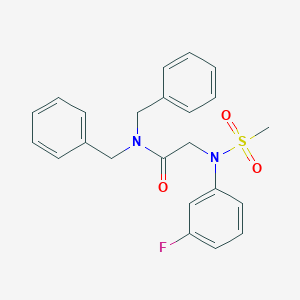
N,N-dibenzyl-2-(3-fluoro-N-methylsulfonylanilino)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dibenzyl-2-(3-fluoro-N-methylsulfonylanilino)acetamide is a chemical compound with the molecular formula C23H23FN2O3S and a molecular weight of 426.5037232 . This compound is known for its unique structure, which includes a fluorine atom and a methylsulfonyl group attached to an aniline ring, making it a subject of interest in various scientific research fields.
Métodos De Preparación
The synthesis of N,N-dibenzyl-2-(3-fluoro-N-methylsulfonylanilino)acetamide typically involves multiple steps. One common synthetic route includes the reaction of 3-fluoroaniline with methylsulfonyl chloride to form 3-fluoro(methylsulfonyl)aniline. This intermediate is then reacted with N,N-dibenzylglycine under specific conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Análisis De Reacciones Químicas
N,N-dibenzyl-2-(3-fluoro-N-methylsulfonylanilino)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom or the methylsulfonyl group.
Aplicaciones Científicas De Investigación
N,N-dibenzyl-2-(3-fluoro-N-methylsulfonylanilino)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N,N-dibenzyl-2-(3-fluoro-N-methylsulfonylanilino)acetamide involves its interaction with specific molecular targets. The fluorine atom and the methylsulfonyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparación Con Compuestos Similares
N,N-dibenzyl-2-(3-fluoro-N-methylsulfonylanilino)acetamide can be compared with other similar compounds such as:
- N,N-dibenzyl-2-[2-fluoro(methylsulfonyl)anilino]acetamide
- N,N-dibenzyl-2-[4-fluoro(methylsulfonyl)anilino]acetamide
These compounds share similar structures but differ in the position of the fluorine atom on the aniline ring. The unique positioning of the fluorine atom in this compound contributes to its distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C23H23FN2O3S |
|---|---|
Peso molecular |
426.5 g/mol |
Nombre IUPAC |
N,N-dibenzyl-2-(3-fluoro-N-methylsulfonylanilino)acetamide |
InChI |
InChI=1S/C23H23FN2O3S/c1-30(28,29)26(22-14-8-13-21(24)15-22)18-23(27)25(16-19-9-4-2-5-10-19)17-20-11-6-3-7-12-20/h2-15H,16-18H2,1H3 |
Clave InChI |
DTFFGXFKGFGTGT-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N(CC(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2)C3=CC(=CC=C3)F |
SMILES canónico |
CS(=O)(=O)N(CC(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2)C3=CC(=CC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-chlorobenzyl)-2-(4-methyl{[4-(methylsulfanyl)phenyl]sulfonyl}anilino)acetamide](/img/structure/B296954.png)
![2-[2-ethoxy(methylsulfonyl)anilino]-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B296955.png)
![N-butyl-2-[3-chloro-4-methoxy(methylsulfonyl)anilino]acetamide](/img/structure/B296957.png)
![N-[4-(acetylamino)phenyl]-2-[4-ethoxy(methylsulfonyl)anilino]propanamide](/img/structure/B296958.png)
![2-[[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino]-N-(1-phenylethyl)benzamide](/img/structure/B296960.png)
![N-(3-chloro-4-methoxyphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B296963.png)
![N-butyl-2-[2-methoxy(methylsulfonyl)anilino]acetamide](/img/structure/B296964.png)
![N-(2-chlorobenzyl)-4-{[(4-chlorophenyl)sulfanyl]methyl}benzamide](/img/structure/B296965.png)
![N-(3-ethoxypropyl)-4-{[(methylsulfonyl)anilino]methyl}benzamide](/img/structure/B296966.png)
![N-[1,1'-biphenyl]-2-yl-2-[4-methyl(phenylsulfonyl)anilino]acetamide](/img/structure/B296967.png)
![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2-ethyl-6-methylphenyl)benzamide](/img/structure/B296969.png)
![2-{3-chloro[(4-methoxyphenyl)sulfonyl]anilino}-N-(4-ethylphenyl)acetamide](/img/structure/B296970.png)

![N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B296975.png)
